
Copper;triethyl(iodo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;triethyl(iodo)phosphanium is a chemical compound with the molecular formula C6H15CuIP It is a coordination complex where copper is bonded to triethyl(iodo)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of copper;triethyl(iodo)phosphanium typically involves the reaction of cuprous iodide with triethylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
CuI+P(C2H5)3→CuP(C2H5)3I
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;triethyl(iodo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodo group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper-phosphine complexes.
Applications De Recherche Scientifique
Copper;triethyl(iodo)phosphanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of copper;triethyl(iodo)phosphanium involves its ability to coordinate with various substrates. The copper center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation can lead to various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Copper;triethyl(iodo)phosphanium can be compared with other similar compounds, such as:
Copper;triethylphosphine: Similar in structure but lacks the iodo group, leading to different reactivity and applications.
Copper;triphenylphosphine: Contains phenyl groups instead of ethyl groups, resulting in different steric and electronic properties.
Copper;triethylphosphite: Contains phosphite ligands, which have different coordination chemistry compared to phosphine ligands.
Uniqueness: The presence of the iodo group in this compound imparts unique reactivity and coordination properties, making it distinct from other copper-phosphine complexes.
Propriétés
Numéro CAS |
56667-47-1 |
|---|---|
Formule moléculaire |
C6H15CuIP+ |
Poids moléculaire |
308.61 g/mol |
Nom IUPAC |
copper;triethyl(iodo)phosphanium |
InChI |
InChI=1S/C6H15IP.Cu/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
Clé InChI |
WNXCPZZKMLFPMG-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](CC)(CC)I.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


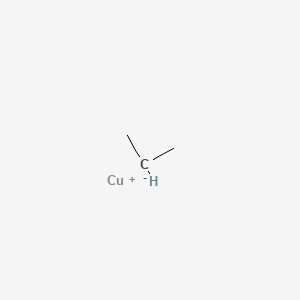
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
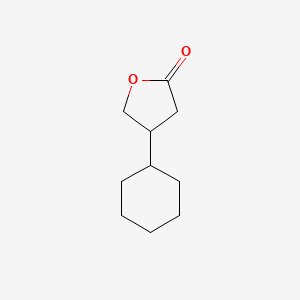
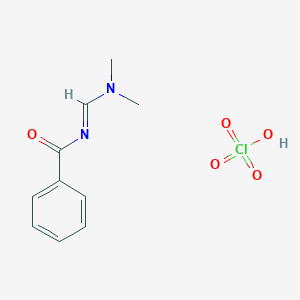
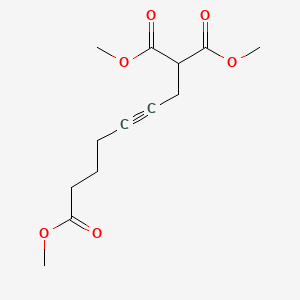
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
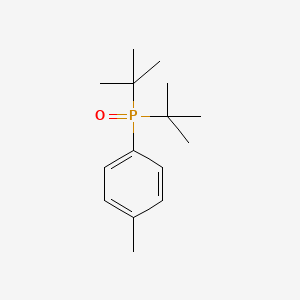
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

